JWH 116

Description

Properties

IUPAC Name |

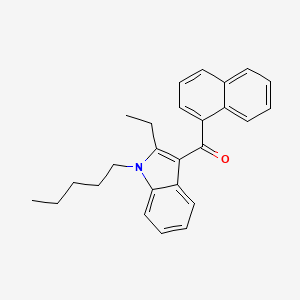

(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHPTHKEKSWGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210966 | |

| Record name | JWH-116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-64-3 | |

| Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-116 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of JWH-116

This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-116, designed for researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthesis pathway, and key experimental protocols for its characterization.

Chemical Structure and Properties

JWH-116, with the IUPAC name (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[1] It is structurally an analog of JWH-018, featuring an ethyl group at the 2-position of the indole (B1671886) ring.[1]

Physicochemical Data

The key physicochemical properties of JWH-116 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | [1][2] |

| Molecular Formula | C₂₆H₂₇NO | [1][2][3] |

| Molecular Weight | 369.5 g/mol | [1][2][3] |

| CAS Number | 619294-64-3 | [1][2] |

| Appearance | A solution in methanol | [2] |

| SMILES | CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | [1][3] |

| InChI | InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | [1][3] |

| InChIKey | AQHPTHKEKSWGPO-UHFFFAOYSA-N | [1][3] |

Solubility

| Solvent | Solubility |

| DMF | 16 mg/ml |

| DMSO | 11 mg/ml |

| Ethanol | 10 mg/ml |

Synthesis of JWH-116

The synthesis of JWH-116 can be achieved through a two-step process, which is a common method for preparing 1-alkyl-3-(1-naphthoyl)indoles. This involves the N-alkylation of 2-ethylindole followed by a Friedel-Crafts acylation with 1-naphthoyl chloride.

Experimental Protocol: Synthesis of (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-116)

Step 1: N-Alkylation of 2-Ethylindole to form 2-Ethyl-1-pentyl-1H-indole

-

To a solution of 2-ethylindole in dimethyl sulfoxide (B87167) (DMSO), add powdered potassium hydroxide (B78521) (KOH).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-ethyl-1-pentyl-1H-indole.

Step 2: Friedel-Crafts Acylation to form JWH-116

-

Dissolve 2-ethyl-1-pentyl-1H-indole in a dry, non-polar solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.

-

To this mixture, add a solution of 1-naphthoyl chloride in the same solvent dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by carefully adding ice-water, followed by dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to obtain JWH-116.

Biological Activity and Signaling Pathways

JWH-116 is a potent agonist of the cannabinoid receptor 1 (CB1), with a reported binding affinity (Ki) of 52 ± 5 nM.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.

CB1 Receptor Signaling Cascade

Upon agonist binding, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunit of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

Experimental Protocols

Competitive Radioligand Binding Assay for CB1 Receptor

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the CB1 receptor.[4]

Materials:

-

Cell membranes expressing human CB1 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Test compound (JWH-116)

-

Non-specific binding control (e.g., a high concentration of a known CB1 agonist)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)[4]

-

96-well plates

-

Cell harvester and glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of JWH-116 in assay buffer.

-

Dilute the radioligand to a final concentration of ~0.5-1.0 nM in assay buffer.[4]

-

Prepare the non-specific binding control.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Incubation: Incubate the plate at 30°C for 90 minutes.[4]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer.[4]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[4]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of JWH-116.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay

This assay measures the functional consequence of CB1 receptor activation by assessing the opening of GIRK channels. A common method involves using a thallium flux assay in a cell line co-expressing the CB1 receptor and GIRK channels.

Principle:

Activation of the CB1 receptor by an agonist like JWH-116 leads to the activation of GIRK channels. The assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). When the GIRK channels open, Tl⁺ flows into the cells, and its intracellular concentration is measured using a Tl⁺-sensitive fluorescent dye.

General Protocol Outline:

-

Cell Culture: Use a stable cell line (e.g., HEK293) co-expressing the human CB1 receptor and the desired GIRK channel subunits (e.g., GIRK1/2).

-

Cell Plating: Seed the cells into a 96- or 384-well plate.

-

Dye Loading: Incubate the cells with a Tl⁺-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of JWH-116 to the wells.

-

Thallium Flux: Add a stimulus buffer containing Tl⁺.

-

Fluorescence Reading: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates Tl⁺ influx and, therefore, GIRK channel activation.

-

Data Analysis: Plot the fluorescence change against the log concentration of JWH-116 to generate a dose-response curve and determine the EC₅₀ value.

This guide provides a foundational understanding of the chemical and biological aspects of JWH-116 for research and development purposes. All experimental work should be conducted in accordance with local regulations and safety guidelines.

References

JWH-116: An In-Depth Technical Guide to its Mechanism of Action on CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-116 is a synthetic cannabinoid belonging to the naphthoylindole family. As an analog of the well-studied compound JWH-018, it is recognized as a ligand for the cannabinoid type 1 (CB1) receptor.[1] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is the primary mediator of the psychoactive effects of cannabinoids.[2] This technical guide provides a comprehensive overview of the mechanism of action of JWH-116 at the CB1 receptor, detailing its binding affinity, expected functional activity, and the experimental protocols used for its characterization.

Quantitative Data Summary

Table 1: Binding Affinity of JWH-116 at the Human CB1 Receptor

| Compound | Parameter | Value (nM) | Assay Type |

| JWH-116 | Kᵢ | 52 ± 5 | Radioligand Competition Assay |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Pharmacological Profile of JWH-018 at the Human CB1 Receptor (for comparative purposes)

| Parameter | Value | Assay Type |

| Kᵢ (nM) | 3.38 | Radioligand Competition Assay |

| EC₅₀ (nM) | 20.2 | [³⁵S]GTPγS Binding Assay |

| Eₘₐₓ (%) | 163 | [³⁵S]GTPγS Binding Assay |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug.

Mechanism of Action at the CB1 Receptor

JWH-116, as a naphthoylindole synthetic cannabinoid, is presumed to act as an agonist at the CB1 receptor. This mechanism is initiated by the binding of JWH-116 to the receptor, which induces a conformational change. This change facilitates the coupling of the receptor to intracellular heterotrimeric G proteins, primarily of the Gᵢ/Gₒ family.

Upon activation, the G protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). This leads to the dissociation of the Gα subunit from the Gβγ dimer. Both the activated Gαᵢ/ₒ subunit and the Gβγ dimer then modulate the activity of various downstream effector proteins.

The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαᵢ/ₒ subunit, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ dimer can also modulate other effectors, including the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This complex signaling cascade ultimately leads to the modulation of neurotransmitter release, which underlies the physiological and psychoactive effects of CB1 receptor agonists.

Signaling Pathway Diagram

Caption: Canonical CB1 receptor signaling pathway upon agonist activation.

Experimental Protocols

The characterization of JWH-116's interaction with the CB1 receptor involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates.

-

Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, such as [³H]CP55,940.

-

Test Compound: JWH-116.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Preparation: Prepare serial dilutions of JWH-116 in assay buffer. Dilute the radioligand to a final concentration near its Kₔ value.

-

Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of JWH-116.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of JWH-116 to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a measure of receptor activation.

Materials:

-

Receptor Source: Membranes from cells expressing the human CB1 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

GDP: Guanosine diphosphate.

-

Test Compound: JWH-116.

-

Positive Control: A known CB1 receptor agonist (e.g., CP55,940).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Filtration System and Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of JWH-116.

-

Incubation: In a 96-well plate, combine receptor membranes, GDP, and varying concentrations of JWH-116 or the positive control.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the stimulated [³⁵S]GTPγS binding against the log concentration of JWH-116 to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the ability of a CB1 receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).

Materials:

-

Cells: Whole cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: JWH-116.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or BRET).

Procedure:

-

Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to confluence.

-

Incubation: Pre-treat the cells with varying concentrations of JWH-116 for a short period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a defined time (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-116 to determine the EC₅₀ and Eₘₐₓ values.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing JWH-116 at the CB1 receptor.

Conclusion

JWH-116 is a synthetic cannabinoid that binds to the CB1 receptor with moderate affinity. Based on its structural similarity to other naphthoylindoles, it is expected to function as a CB1 receptor agonist, leading to the inhibition of adenylyl cyclase and modulation of ion channels. While specific functional data for JWH-116 is not widely published, the experimental protocols detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. Further research is warranted to fully elucidate the potency and efficacy of JWH-116 at the CB1 receptor and to understand its complete pharmacological profile.

References

JWH-116: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-116 is a synthetic cannabinoid of the naphthoylindole class. As a potent ligand for the cannabinoid receptors, particularly the CB1 receptor, it has been a subject of interest in forensic and pharmacological research. This technical guide provides an in-depth overview of JWH-116, including its chemical properties, synthesis, analytical characterization, and biological activity, with a focus on its interaction with the CB1 receptor and the subsequent signaling pathways.

Core Data Summary

The fundamental physicochemical properties of JWH-116 are summarized below.

| Property | Value | Reference |

| CAS Number | 619294-64-3 | [1] |

| Molecular Formula | C₂₆H₂₇NO | [1] |

| Molecular Weight | 369.5 g/mol | [1] |

| IUPAC Name | (2-ethyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone |

Synthesis Protocol

The synthesis of JWH-116 can be achieved through a two-step process analogous to the synthesis of other JWH compounds like JWH-018 and JWH-073. The general methodology involves a Friedel-Crafts acylation followed by N-alkylation.

Step 1: Friedel-Crafts Acylation of 2-ethylindole

-

Reactants: 2-ethylindole and 1-naphthoyl chloride.

-

Reagents: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide).

-

Procedure:

-

Dissolve 2-ethylindole in the anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add the Lewis acid to the solution while stirring.

-

Add 1-naphthoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate, (2-ethyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, by column chromatography.

-

Step 2: N-Alkylation of the Indole (B1671886) Intermediate

-

Reactants: The purified intermediate from Step 1 and 1-bromopentane (B41390).

-

Reagents: A base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)).

-

Procedure:

-

Dissolve the intermediate in the solvent.

-

Add the base portion-wise at 0 °C.

-

Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.

-

Add 1-bromopentane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product, JWH-116, by column chromatography or recrystallization.

-

Analytical Characterization

The structural confirmation and purity assessment of synthesized JWH-116 are crucial. The following analytical techniques are typically employed:

| Analytical Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the retention time and a mass spectrum with a characteristic molecular ion peak (m/z) and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure by showing the expected chemical shifts, coupling constants, and integration values for all protons and carbons in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and can be used for quantification. |

Biological Activity and Experimental Protocols

JWH-116 is a known agonist of the cannabinoid CB1 receptor. Its biological activity can be characterized through various in vitro assays.

CB1 Receptor Binding Affinity (Ki) Determination

The binding affinity of JWH-116 to the CB1 receptor is a key parameter to quantify its potency. This is typically determined using a competitive radioligand binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins coupled to the CB1 receptor upon agonist binding.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, EDTA, and GDP.

-

Procedure:

-

Incubate the cell membranes with varying concentrations of JWH-116 in the presence of a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

The reaction is initiated by the addition of the membranes and incubated at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled GTP analog) from the total binding. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Activity Assays

1. cAMP Accumulation Assay

Activation of the Gi/o-coupled CB1 receptor by an agonist like JWH-116 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocol:

-

Cell Culture: Use a cell line expressing the CB1 receptor.

-

Procedure:

-

Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Add varying concentrations of JWH-116 to the cells and incubate.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for the inhibition of cAMP production.

2. ERK Phosphorylation Assay

CB1 receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), a downstream signaling event.

Experimental Protocol:

-

Cell Culture: Use a suitable cell line expressing the CB1 receptor.

-

Procedure:

-

Starve the cells in a serum-free medium to reduce basal ERK phosphorylation.

-

Stimulate the cells with different concentrations of JWH-116 for a specific time period (e.g., 5-10 minutes).

-

Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or a cell-based ELISA kit.

-

-

Data Analysis: Quantify the ratio of p-ERK to total ERK to determine the dose-dependent activation of the ERK pathway.

Signaling Pathway

As a CB1 receptor agonist, JWH-116 initiates a cascade of intracellular events upon binding to the receptor.

Caption: JWH-116 signaling pathway via the CB1 receptor.

Experimental Workflow Diagram

The general workflow for characterizing a novel synthetic cannabinoid like JWH-116 is outlined below.

Caption: Experimental workflow for JWH-116 characterization.

References

The Pharmacological Profile of JWH-116: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-116 is a synthetic cannabinoid receptor agonist belonging to the naphthoylindole family of compounds. As a derivative of the potent and widely studied synthetic cannabinoid JWH-018, JWH-116 is of significant interest to the scientific community for its potential interactions with the endocannabinoid system. This technical guide provides a comprehensive overview of the pharmacological profile of JWH-116, including its chemical properties, binding affinities for cannabinoid receptors, and presumed functional activity and signaling pathways. Detailed experimental protocols for the characterization of such compounds are also provided to facilitate further research. While specific experimental data for JWH-116 is limited in publicly accessible literature, this guide consolidates the available information and outlines the standard methodologies for its comprehensive evaluation.

Chemical Profile

JWH-116, with the IUPAC name (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is a structurally distinct synthetic cannabinoid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone |

| Molecular Formula | C₂₆H₂₇NO |

| Molar Mass | 369.508 g/mol [1] |

| Appearance | Solution in methanol (B129727) (as commonly supplied)[2] |

| SMILES | CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43[1] |

| InChI Key | AQHPTHKEKSWGPO-UHFFFAOYSA-N[1] |

Receptor Binding Affinity

JWH-116 is known to be a ligand for the cannabinoid type 1 (CB1) receptor.[1][3] The binding affinity is a critical parameter in determining the potential potency of a cannabinoid ligand. The available data on the binding affinity of JWH-116 is presented below.

| Receptor | Radioligand | Kᵢ (nM) | Reference |

| CB1 | Not Specified | 52 ± 5 | [1][3] |

| CB2 | Not Available | Not Available |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Functional Activity

| Assay Type | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| G-Protein Activation ([³⁵S]GTPγS) | CB1 | Not Available | Not Available |

| CB2 | Not Available | Not Available | |

| Adenylyl Cyclase Inhibition | CB1 | Not Available | Not Available |

| CB2 | Not Available | Not Available |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum biological response a drug can produce.

Signaling Pathways

As a presumed CB1 receptor agonist, JWH-116 is expected to activate the canonical signaling pathways associated with this G-protein coupled receptor (GPCR). The primary signaling cascade involves the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon binding of an agonist like JWH-116, the CB1 receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gαi/o). The activated Gαi subunit dissociates from the Gβγ dimer and subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

MAPK/ERK Pathway Activation

The Gβγ subunit, upon dissociation, can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. This involves a series of phosphorylation events, leading to the activation of extracellular signal-regulated kinases (ERK), which can then translocate to the nucleus to regulate gene transcription and cellular processes.

Experimental Protocols

The following are detailed methodologies for the key experiments required to fully characterize the pharmacological profile of JWH-116.

Radioligand Binding Assay (Competitive Binding)

This protocol describes a standard competitive binding assay to determine the binding affinity (Kᵢ) of JWH-116 for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentration is determined.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (JWH-116).

-

Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow for binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of JWH-116 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures the ability of JWH-116 to activate G-proteins coupled to cannabinoid receptors, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Conditions: The assay is performed in a buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.

-

Incubation: Cell membranes are incubated with varying concentrations of JWH-116 in the presence of GDP and [³⁵S]GTPγS at 30°C for 60 minutes. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of specifically bound [³⁵S]GTPγS against the concentration of JWH-116. The EC₅₀ and Eₘₐₓ values are determined from this curve. The Eₘₐₓ is often expressed relative to a standard full agonist.

cAMP Accumulation Assay (Functional Assay)

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1/CB2 receptor activation.

Methodology:

-

Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing CB1 or CB2 receptors are used.

-

Assay Conditions: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Adenylyl cyclase is then stimulated with forskolin.

-

Incubation: The cells are incubated with varying concentrations of JWH-116 in the presence of forskolin.

-

Quantification: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured using a commercially available kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: A dose-response curve is constructed by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of JWH-116. The IC₅₀ (functionally equivalent to EC₅₀ in this inhibitory assay) and the maximal inhibition (Eₘₐₓ) are determined.

Synthesis

JWH-116 can be synthesized through a multi-step process common for naphthoylindoles. A plausible synthetic route is outlined below.

General Procedure:

-

N-Alkylation of 2-Ethylindole: 2-Ethylindole is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). The resulting anion is then reacted with an alkylating agent, such as 1-bromopentane, to yield 1-pentyl-2-ethylindole.

-

Friedel-Crafts Acylation: The 1-pentyl-2-ethylindole is then acylated at the 3-position of the indole ring using 1-naphthoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).

-

Purification: The final product, JWH-116, is purified from the reaction mixture using standard techniques such as column chromatography.

Conclusion

JWH-116 is a synthetic cannabinoid with a known high affinity for the CB1 receptor. While a comprehensive pharmacological profile, including its CB2 receptor affinity and functional activity at both receptors, is not yet fully elucidated in the public domain, this guide provides the foundational knowledge and standard experimental procedures necessary for its thorough investigation. Further research is warranted to fully characterize the pharmacological and toxicological properties of JWH-116 and to understand its potential impact on the endocannabinoid system. The protocols and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

JWH-116: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-116 is a synthetic cannabinoid of the naphthoylindole family, structurally related to the well-known compound JWH-018.[1][2] As with other synthetic cannabinoids, its pharmacological effects are primarily mediated through interaction with the cannabinoid receptors, CB1 and CB2. This document provides a comprehensive overview of the binding affinity of JWH-116 for these receptors, details the experimental methodologies used for such determinations, and illustrates the associated signaling pathways. This guide is intended to serve as a technical resource for professionals engaged in cannabinoid research and drug development.

Quantitative Binding Affinity of JWH-116

The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the ligand and the receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.

The binding affinity of JWH-116 for the human CB1 receptor has been determined, while comprehensive data for its affinity to the CB2 receptor is not as readily available in the scientific literature.

| Compound | Receptor | Binding Affinity (Ki) |

| JWH-116 | CB1 | 52 ± 5 nM[1][2] |

| JWH-116 | CB2 | Not Reported |

Table 1: Binding Affinity of JWH-116 for Cannabinoid Receptors.

Experimental Protocols for Receptor Binding Assays

The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are fundamental in characterizing the interaction of novel compounds with their target receptors.

General Principles

Competitive binding assays involve the use of a radiolabeled ligand (e.g., [³H]CP-55,940 or [³H]SR141716A), which has a known high affinity for the receptor of interest. The assay measures the ability of a non-labeled test compound, such as JWH-116, to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Typical Experimental Workflow

A generalized workflow for a competitive radioligand binding assay is as follows:

-

Membrane Preparation: Cell membranes expressing the target receptor (CB1 or CB2) are prepared. This can be from cultured cell lines (e.g., CHO or HEK293 cells) transfected to express the human cannabinoid receptors, or from tissue homogenates known to be rich in these receptors (e.g., rodent brain for CB1).

-

Incubation: The prepared membranes are incubated in a buffer solution containing the radioligand at a fixed concentration and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated.

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist like JWH-116, they initiate a cascade of intracellular signaling events.

CB1 Receptor Signaling

CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids. Their activation typically leads to:

-

Inhibition of Adenylyl Cyclase: Through coupling to Gi/o proteins, CB1 receptor activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The βγ subunits of the activated G protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate various MAPK pathways, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell growth, differentiation, and apoptosis.

CB2 Receptor Signaling

CB2 receptors are primarily found in the immune system and peripheral tissues. Their activation is associated with immunomodulatory effects. The signaling pathways are similar in some respects to CB1 but with distinct downstream consequences:

-

Inhibition of Adenylyl Cyclase: Similar to CB1, CB2 receptor activation via Gi/o proteins leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.

-

Activation of MAPK Pathways: CB2 receptor stimulation also activates MAPK pathways, which play a crucial role in regulating immune cell function, including proliferation, differentiation, and cytokine release.

-

Modulation of Other Signaling Cascades: CB2 receptor activation can influence other pathways, such as the PI3K/Akt pathway, which is important for cell survival and proliferation.

References

In Vitro Characterization of JWH-116: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-116 is a synthetic cannabinoid receptor agonist belonging to the naphthoylindole family. This technical guide provides a comprehensive overview of the available in vitro characterization of JWH-116, with a focus on its receptor binding profile and predicted functional activity based on related compounds. While specific functional data for JWH-116 is limited in publicly available literature, this guide outlines the standard experimental protocols used for its characterization and presents data for structurally similar compounds to provide a comparative context. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of synthetic cannabinoids.

Introduction

JWH-116, with the IUPAC name (1-ethyl-3-(1-naphthoyl)indole), is a synthetic cannabinoid that has been identified as a ligand for the cannabinoid receptors. As a member of the JWH series of compounds, its pharmacological profile is of significant interest to the scientific community for both its potential therapeutic applications and its implications in the context of drugs of abuse. A thorough in vitro characterization is the first step in understanding the molecular mechanisms of action of such compounds. This guide summarizes the known binding affinities and provides detailed methodologies for key in vitro assays.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Data Presentation: Receptor Binding Affinity of JWH-116 and Comparators

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2) |

| JWH-116 | 52 ± 5[1] | Data Not Available | Data Not Available |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.60 | 3.06 |

| Δ⁹-THC | 40.7 | 36.4 | 1.12 |

| CP 55,940 | 0.58 ± 0.09 | 0.68 ± 0.12 | 0.85 |

Note: Data for JWH-018, Δ⁹-THC, and CP 55,940 are provided for comparative purposes. The selectivity is calculated as Ki (CB2) / Ki (CB1).

Functional Activity

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the cannabinoid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation:

-

Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) are prepared.

-

Cells are harvested and homogenized in a hypotonic buffer.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Membranes (5-20 µg of protein per well) are incubated in an assay buffer containing GDP (typically 1-10 µM) to ensure G-proteins are in their inactive state.

-

Increasing concentrations of the test compound (e.g., JWH-116) are added to the wells.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.05-0.1 nM).

-

The plate is incubated at 30°C for 60-90 minutes with gentle agitation.

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then plotted as specific binding versus the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.

-

cAMP Accumulation Assay

Cannabinoid receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Treatment:

-

Cells stably expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or CHO-hCB2) are seeded in multi-well plates.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

-

Increasing concentrations of the test compound (e.g., JWH-116) are then added to the wells.

-

-

cAMP Measurement:

-

After an incubation period, the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

The results are expressed as the percentage inhibition of forskolin-stimulated cAMP levels.

-

The data are plotted against the log concentration of the agonist, and a dose-response curve is fitted to determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production), which corresponds to the EC50 for the inhibitory effect. The Emax represents the maximum inhibition of cAMP production.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for the described experimental assays.

Conclusion

JWH-116 is a synthetic cannabinoid with a known binding affinity for the CB1 receptor. However, a complete in vitro characterization, including its affinity for the CB2 receptor and its functional potency and efficacy, is not yet publicly available. The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct these necessary investigations. A comprehensive understanding of the in vitro pharmacology of JWH-116 is essential for elucidating its mechanism of action and for predicting its physiological and potential toxicological effects. Further research is warranted to fully characterize the in vitro profile of this compound.

References

JWH-116 as a JWH-018 Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of JWH-116, a synthetic cannabinoid of the naphthoylindole family, as an analog of the well-characterized compound JWH-018. Both JWH-018 and JWH-116 are potent ligands for cannabinoid receptors and have been the subject of extensive research due to their psychoactive effects and potential therapeutic applications. This document aims to consolidate the available scientific data on their chemical properties, receptor pharmacology, and signaling pathways. It also provides detailed experimental protocols relevant to the study of these compounds, intended for use by researchers and professionals in the field of drug development.

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) was synthesized by Dr. John W. Huffman and has been identified as a full agonist at both CB1 and CB2 cannabinoid receptors. It gained notoriety as a primary component in various "Spice" or "K2" herbal incense products. Its potent cannabimimetic effects are well-documented and are attributed to its high affinity for the CB1 receptor.

JWH-116 ((2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone) is a structural analog of JWH-018, distinguished by an ethyl group at the 2-position of the indole (B1671886) ring. This structural modification is expected to influence its pharmacological profile, including its binding affinity, selectivity, and functional activity at cannabinoid receptors. This guide will explore the known characteristics of JWH-116 and compare them to JWH-018, while also highlighting areas where further research is needed to fully elucidate its properties.

Chemical Structures and Properties

The chemical structures of JWH-018 and JWH-116 are presented below. Both compounds share a common naphthoylindole core, with a pentyl chain attached to the indole nitrogen. The key structural difference is the presence of an ethyl group at the C2 position of the indole ring in JWH-116.

JWH-018

-

IUPAC Name: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

-

Molecular Formula: C24H23NO

-

Molar Mass: 341.45 g/mol

JWH-116

-

IUPAC Name: (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone

-

Molecular Formula: C26H27NO

-

Molar Mass: 369.50 g/mol

Quantitative Pharmacological Data

This section summarizes the available quantitative data on the receptor binding affinities and functional activities of JWH-018 and JWH-116. The data is presented in tabular format for ease of comparison. It is important to note that while JWH-018 has been extensively studied, there is a significant lack of published data for JWH-116, particularly concerning its CB2 receptor affinity and functional activity.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 |

| JWH-116 | 52 ± 5 | Data Not Available |

Table 2: Functional Activity (EC50)

| Compound | Assay | Receptor | EC50 (nM) |

| JWH-018 | ERK1/2 Phosphorylation | CB1 | 4.4 |

| Receptor Internalization | CB1 | 2.8 | |

| cAMP Inhibition | CB1 | 102 | |

| cAMP Inhibition | CB2 | 133 | |

| JWH-116 | All Assays | CB1/CB2 | Data Not Available |

Signaling Pathways

JWH-018, as a full agonist at both CB1 and CB2 receptors, activates multiple downstream signaling pathways upon receptor binding. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of cannabinoid receptors can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and promote receptor internalization, a process involved in receptor desensitization and regulation.

While the specific signaling pathways activated by JWH-116 have not been experimentally determined, its structural similarity to JWH-018 suggests that it likely engages similar intracellular signaling cascades.

Caption: Proposed signaling pathway for JWH-116 and JWH-018.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of synthetic cannabinoids like JWH-116 and JWH-018.

Synthesis of JWH-116

The synthesis of JWH-116 involves a two-step process starting from 2-ethylindole.

Caption: Synthetic workflow for JWH-116.

Step 1: N-Alkylation of 2-Ethylindole

-

To a solution of 2-ethylindole in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 1-bromopentane dropwise and continue stirring at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-ethyl-1-pentyl-1H-indole.

Step 2: Friedel-Crafts Acylation

-

To a solution of 2-ethyl-1-pentyl-1H-indole in a dry, non-polar solvent (e.g., dichloromethane), add a Lewis acid (e.g., aluminum chloride) at 0 °C.

-

Add a solution of 1-naphthoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield JWH-116.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for cannabinoid receptors.

Caption: Workflow for radioligand binding assay.

-

Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in a suitable buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound (JWH-116 or JWH-018).

-

Incubation: Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Caption: Workflow for cAMP functional assay.

-

Cell Culture: Culture cells stably or transiently expressing the cannabinoid receptor of interest in a suitable medium. Seed the cells into 96-well plates and allow them to adhere overnight.

-

Assay: Wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound (JWH-116 or JWH-018) to the wells, followed by the addition of forskolin (an adenylyl cyclase activator).

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This protocol measures the activation of the MAP kinase signaling pathway, another downstream effect of cannabinoid receptor activation.

Caption: Workflow for ERK1/2 phosphorylation assay.

-

Cell Culture and Serum Starvation: Seed cells expressing the cannabinoid receptor of interest in culture plates. Prior to the experiment, serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (JWH-116 or JWH-018) for a short period (typically 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Plot the ratio of p-ERK to total ERK against the logarithm of the test compound concentration. Determine the EC50 value by non-linear regression analysis.

Conclusion

JWH-018 is a well-characterized synthetic cannabinoid that serves as a valuable reference compound for understanding the pharmacology of naphthoylindole analogs. Its high affinity for both CB1 and CB2 receptors and its full agonist activity at these receptors are well-established.

JWH-116, as a close structural analog of JWH-018, is predicted to exhibit similar pharmacological properties. However, the available data on JWH-116 is limited, with only its CB1 receptor binding affinity being reported. To fully understand the pharmacological profile of JWH-116 and its potential as a research tool or therapeutic agent, further in-depth studies are required. These should include the determination of its CB2 receptor binding affinity and its functional activity in various signaling pathways, such as cAMP inhibition and ERK1/2 phosphorylation. The experimental protocols provided in this guide offer a framework for conducting such investigations. A comprehensive comparative analysis of JWH-116 and JWH-018 will provide valuable insights into the structure-activity relationships of 2-substituted naphthoylindoles and contribute to the broader understanding of cannabinoid receptor pharmacology.

The Regulatory Landscape and Scientific Profile of JWH-116 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the legal status of the synthetic cannabinoid JWH-116 for research purposes across key global jurisdictions. It also presents available scientific data on its receptor binding affinity and outlines standard experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the properties of novel psychoactive substances.

Legal Status of JWH-116

The legal framework governing the research use of JWH-116 is complex and varies significantly by country. As a synthetic cannabinoid, it is often subject to broad legislative controls targeting entire chemical classes. Researchers must ensure strict adherence to all national and local regulations.

Table 1: Summary of Legal Status of JWH-116 in Select Jurisdictions

| Jurisdiction | Legal Status | Legislative Framework | Key Notes for Researchers |

| United States | Schedule I Controlled Substance | Controlled Substances Act (CSA) | As a CB1 receptor agonist of the 3-(1-naphthoyl)indole (B1666303) class, JWH-116 is classified as a Schedule I substance, indicating a high potential for abuse and no currently accepted medical use.[1] Research requires specific registration with the Drug Enforcement Administration (DEA).[2][3] The Controlled Substance Analogue Enforcement Act may also apply.[4][5] |

| United Kingdom | Class B Drug | Misuse of Drugs Act 1971 | Possession, supply, and production are unlawful without a Home Office license.[1][6][7][8] Researchers must obtain the appropriate licenses for any experimental work. |

| Germany | NpSG (New Psychoactive Substances Act) | Neue-psychoaktive-Stoffe-Gesetz (NpSG) | Use is restricted to industrial and scientific purposes only.[1] This allows for legitimate research, but distribution and possession for other purposes are prohibited. |

| European Union | Monitored as a New Psychoactive Substance (NPS) | EU Early Warning System (EWS) | The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors JWH compounds as NPS.[9][10][11] While not an EU-wide ban, this status often leads to individual member states implementing control measures. Researchers should consult the specific regulations of the country in which they operate. |

Scientific Data and Receptor Profile

JWH-116 is a naphthoylindole-based synthetic cannabinoid, structurally related to the well-known compound JWH-018.[1] It was synthesized as part of a wider investigation into the structure-activity relationships of cannabinoid ligands.[12] Its primary pharmacological activity is mediated through its interaction with cannabinoid receptors.

Table 2: Quantitative Pharmacological Data for JWH-116

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | CB1 | 52 ± 5 nM |

Data sourced from Huffman et al. (2003) as cited in Wikipedia and Cayman Chemical.[1][13]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize synthetic cannabinoids like JWH-116. Researchers must adapt these protocols based on their specific laboratory conditions and equipment.

Cannabinoid Receptor Binding Assay

This protocol determines the affinity of a compound for the CB1 and CB2 receptors.

Caption: Workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with bovine serum albumin) is used for all dilutions and incubations.

-

Incubation: Membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (JWH-116).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

JWH-116, as a CB1 receptor agonist, activates intracellular signaling cascades. The diagram below illustrates the canonical GPCR signaling pathway initiated by cannabinoid receptor activation.

Caption: Activation of the CB1 receptor by JWH-116.

This pathway typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Functional assays, such as cAMP accumulation assays or GTPγS binding assays, are employed to quantify the efficacy and potency of agonists like JWH-116 in activating this pathway.

Conclusion

JWH-116 is a potent synthetic cannabinoid with a well-defined legal status in several major countries, generally classified as a controlled or regulated substance. Its use in research is permissible under strict licensing and regulatory compliance. The available scientific data confirms its high affinity for the CB1 receptor, and established in vitro methods can be used to further elucidate its pharmacological profile. Researchers must remain vigilant of the evolving legal landscape and conduct all studies in accordance with the highest ethical and regulatory standards.

References

- 1. JWH-116 - Wikipedia [en.wikipedia.org]

- 2. dea.gov [dea.gov]

- 3. FDA and Cannabis: Research and Drug Approval Process | FDA [fda.gov]

- 4. Synthetic Cannabinoids and Federal Law | Eisner Gorin LLP [thefederalcriminalattorneys.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. Misuse of Drugs Act 1971 - Wikipedia [en.wikipedia.org]

- 7. Misuse of Drugs Act 1971 [legislation.gov.uk]

- 8. Misuse of drugs legislation | Department of Health [health-ni.gov.uk]

- 9. drugsandalcohol.ie [drugsandalcohol.ie]

- 10. drugsandalcohol.ie [drugsandalcohol.ie]

- 11. researchgate.net [researchgate.net]

- 12. axisfortox.com [axisfortox.com]

- 13. caymanchem.com [caymanchem.com]

JWH-116: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic cannabinoid JWH-116, a compound of significant interest in cannabinoid receptor research. This document details its chemical properties, pharmacological data, and the methodologies employed in its characterization.

Core Chemical and Pharmacological Properties

JWH-116, a naphthoylindole class synthetic cannabinoid, is structurally related to the well-known compound JWH-018.[1] Its chemical identity and interaction with cannabinoid receptors are fundamental to understanding its biological activity.

IUPAC Name and Chemical Formula

Quantitative Pharmacological Data

The primary pharmacological characteristic of JWH-116 is its affinity for the cannabinoid type 1 (CB1) receptor. Quantitative data on its binding affinity is crucial for assessing its potency and potential physiological effects.

| Parameter | Value | Receptor | Reference |

| Ki (Binding Affinity) | 52 nM | CB1 | [1][3][5] |

Experimental Protocols

This section outlines the methodologies for the synthesis and pharmacological evaluation of JWH-116, providing a framework for its scientific investigation.

Synthesis of JWH-116

The synthesis of JWH-116 follows a general procedure for N-alkyl-3-acylindoles. A two-step process is typically employed:

-

Friedel-Crafts Acylation: Indole is acylated with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in an appropriate solvent like toluene. This step forms the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.

-

N-Alkylation: The intermediate is then N-alkylated using an alkyl halide, in this case, 1-bromopentane, in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) or acetone (B3395972) to yield (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-116).

Purification of the final product is typically achieved through column chromatography or recrystallization.

Cannabinoid Receptor Binding Assay

The binding affinity of JWH-116 for the CB1 receptor was determined using a competitive radioligand binding assay. The following protocol is a standard method used for such determinations:

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Radioligand: [³H]CP 55,940, a high-affinity cannabinoid agonist.

-

Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Assay buffer (e.g., Tris-HCl buffer with bovine serum albumin).

-

JWH-116 in various concentrations.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand ([³H]CP 55,940) and varying concentrations of the test compound (JWH-116).

-

A parallel set of incubations is performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of JWH-116 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The interaction of JWH-116 with the CB1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways and the workflow for their investigation is critical for characterizing the compound's functional activity.

Cannabinoid Receptor Signaling Pathway

Upon binding of an agonist like JWH-116, the CB1 receptor, a G-protein coupled receptor (GPCR), activates heterotrimeric G-proteins, primarily of the Gi/o family. This activation leads to a series of downstream effects.

Experimental Workflow for Synthetic Cannabinoid Characterization

A systematic workflow is essential for the comprehensive characterization of a novel synthetic cannabinoid like JWH-116. This process encompasses synthesis, analytical confirmation, and a tiered approach to biological evaluation.

References

- 1. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of JWH-116: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-116 is a synthetic cannabinoid of the naphthoylindole family, first synthesized by the research group of Dr. John W. Huffman. As an analog of the potent cannabinoid JWH-018, JWH-116 exhibits a significant affinity for the cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of JWH-116. Detailed experimental protocols for its synthesis and receptor binding assays are presented, along with a summary of its known receptor binding affinities. Furthermore, the downstream signaling pathways initiated by JWH-116's interaction with the CB1 receptor are delineated. This document aims to serve as a core technical resource for researchers in the fields of cannabinoid pharmacology, medicinal chemistry, and drug development.

Introduction

The JWH series of synthetic cannabinoids, named after Professor John W. Huffman, represents a large and structurally diverse class of compounds that have been instrumental in the study of the endocannabinoid system.[1] These synthetic ligands, initially developed as research tools to probe cannabinoid receptor function, have also gained notoriety as constituents of illicit "herbal incense" products.[1] JWH-116, chemically known as (2-ethyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a notable member of this series and an analog of the widely recognized JWH-018.[2] Its discovery and characterization have contributed to the understanding of structure-activity relationships within the naphthoylindole class of cannabinoids.

History and Discovery

JWH-116 was synthesized and characterized as part of a systematic investigation into the structure-activity relationships of cannabimimetic indoles led by John W. Huffman at Clemson University. The research, which aimed to elucidate the structural requirements for high-affinity binding to cannabinoid receptors, was detailed in a 2003 publication in Bioorganic & Medicinal Chemistry.[2] This work explored how modifications to the indole (B1671886) and naphthoyl rings of the core structure influenced receptor affinity.

Physicochemical Properties

A summary of the key physicochemical properties of JWH-116 is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | [2] |

| Chemical Formula | C₂₆H₂₇NO | [3] |

| Molar Mass | 369.50 g/mol | [3] |